Adrenochrome guanylhydrazone Adrenochrome guanylhydrazone
Brand Name: Vulcanchem
CAS No.: 1214-74-0
VCID: VC20954864
InChI: InChI=1S/C10H13N5O2/c1-15-4-9(17)5-2-6(13-14-10(11)12)8(16)3-7(5)15/h2-3,9,16-17H,4H2,1H3,(H3,11,12)
SMILES: CN1CC(C2=CC(=C(C=C21)O)N=NC(=N)N)O
Molecular Formula: C10H13N5O2
Molecular Weight: 235.24 g/mol

Adrenochrome guanylhydrazone

CAS No.: 1214-74-0

Cat. No.: VC20954864

Molecular Formula: C10H13N5O2

Molecular Weight: 235.24 g/mol

* For research use only. Not for human or veterinary use.

Adrenochrome guanylhydrazone - 1214-74-0

Specification

CAS No. 1214-74-0
Molecular Formula C10H13N5O2
Molecular Weight 235.24 g/mol
IUPAC Name 1-[(3,6-dihydroxy-1-methyl-2,3-dihydroindol-5-yl)imino]guanidine
Standard InChI InChI=1S/C10H13N5O2/c1-15-4-9(17)5-2-6(13-14-10(11)12)8(16)3-7(5)15/h2-3,9,16-17H,4H2,1H3,(H3,11,12)
Standard InChI Key IUCXVORPVOMKHU-UHFFFAOYSA-N
Isomeric SMILES CN1CC(C2=C/C(=N\N=C(N)N)/C(=O)C=C21)O
SMILES CN1CC(C2=CC(=C(C=C21)O)N=NC(=N)N)O
Canonical SMILES CN1CC(C2=CC(=C(C=C21)O)N=NC(=N)N)O

Introduction

Chemical Structure and Properties

Molecular Composition

Adrenochrome guanylhydrazone has the molecular formula C10H13N5O2 and a molecular weight of 235.2425. The compound is characterized by its racemic stereochemistry and contains one defined stereocenter with E/Z centers . Its structure combines the adrenochrome backbone with a guanylhydrazone moiety, creating a unique chemical entity with enhanced stability compared to adrenochrome.

Physical Properties

The physical properties of adrenochrome guanylhydrazone contribute significantly to its pharmaceutical applications. The pure compound exhibits specific characteristics that distinguish it from its parent compound adrenochrome, particularly in terms of stability and solubility. Adrenochrome itself, while effective as a hemostatic agent, is unstable in aqueous or alcoholic solutions, making its therapeutic use problematic . In contrast, adrenochrome guanylhydrazone demonstrates remarkable stability and can be formulated into various salts, such as the methanesulfonate (mesilate) form, which is suitable for aqueous dosage preparations, especially injections .

Structural Characteristics

The structural characteristics of adrenochrome guanylhydrazone can be represented by its SMILES notation: CN1CC(O)C2=C\C(=N/NC(N)=N)C(=O)C=C12 . This structure features a critical E/Z center, which plays an important role in its biological activity. The addition of the guanylhydrazone group to the adrenochrome structure creates a compound with enhanced pharmacological properties while maintaining low toxicity.

Synthesis and Production

Synthetic Routes

Adrenochrome guanylhydrazone is synthesized through a dehydrating reaction between adrenochrome and aminoguanidine . This reaction represents a significant improvement over the parent compound, as it addresses the instability issues that limit the therapeutic applications of adrenochrome.
The synthesis typically follows these general steps:

  • Oxidation of adrenaline to form adrenochrome

  • Reaction of adrenochrome with aminoguanidine under controlled conditions

  • Formation of the desired derivative through dehydration

  • Purification and isolation of the final product

Reaction Mechanisms

The reaction mechanisms involved in the synthesis of adrenochrome guanylhydrazone include the oxidation of adrenaline to form adrenochrome via a quinoid structure, followed by a substitution reaction with aminoguanidine. This process is typically catalyzed by acid and is pH-dependent, with optimal yields achieved at pH 2.5-4.2. Below this pH range, adrenochrome remains stable and reacts efficiently with aminoguanidine.
The critical reaction parameters that influence the synthesis of adrenochrome guanylhydrazone include:

ParameterOptimal Range/ValueImpact on Yield/Process
Temperature0-5°CPrevents decomposition
pH2.5-4.2Maximizes yield
Reaction Time30-45 minutesEnsures complete oxidation
CatalystMineral acids (e.g., HNO3)Accelerates substitution reaction

Industrial Manufacturing

In industrial settings, the production of adrenochrome guanylhydrazone typically begins with the preparation of adrenochrome by oxidizing adrenaline or its salts with oxidizing agents such as persulfates. The subsequent derivatization with aminoguanidine is carried out under controlled conditions to ensure high purity and yield. The methanesulfonate salt form is particularly important for pharmaceutical applications due to its enhanced stability and solubility properties.

Pharmacological Properties

Hemostatic Activity

Adrenochrome guanylhydrazone demonstrates superior hemostatic properties compared to adrenaline, promoting blood clotting at lower doses without causing hypertension or altering cardiac rhythm. Clinical studies have demonstrated its effectiveness in various bleeding disorders with impressive efficacy rates:

ConditionEffectiveness Rate
Chronic Nephritis90%
Hemorrhagic Diathesis67%
Purpura and Epistaxis100%
These hemostatic properties make adrenochrome guanylhydrazone a valuable therapeutic agent in managing bleeding disorders, particularly in cases where other treatments may cause unwanted side effects.

Radioprotective Effects

One of the most significant properties of adrenochrome guanylhydrazone is its radioprotective effect. Research has demonstrated that this compound enhances recovery from radiation-induced leukopenia in both animal models and humans . In experimental studies with mice exposed to whole-body X-irradiation, adrenochrome monoguanylhydrazone methanesulphonate showed protective effects that could have important clinical applications .
The compound has been shown to inhibit increases in chromosome aberrations in peripheral lymphocytes of patients with cervical carcinoma undergoing radiotherapy . This protective effect against radiation-induced genetic damage highlights its potential value in clinical radiation therapy.

Mechanism of Action

The mechanism of action of adrenochrome guanylhydrazone involves its interaction with platelet surface-adrenoreceptors, which are Gq-coupled receptors. This interaction activates the phospholipase C inositol triphosphate/diacylglycerol pathway and increases intracellular calcium levels. These molecular events contribute to its hemostatic and radioprotective effects.
Additionally, the compound's radioprotective mechanisms may involve:

  • Scavenging of free radicals generated during irradiation

  • Protection of hematopoietic stem cells from radiation damage

  • Enhancement of recovery mechanisms in damaged tissues

  • Reduction of oxidative stress in irradiated cells

Research Findings

Historical Studies

Early research into adrenochrome guanylhydrazone began in the 1960s, with significant findings published in prestigious journals such as Nature. A landmark study by Sugahara and Tanaka in 1968 demonstrated the compound's protective effects against whole-body X-irradiation in mice . This early research laid the foundation for subsequent investigations into the compound's radioprotective properties.
The compound was approved by the Japanese Ministry of Health, Labor and Welfare in 1962 and has been widely used in Japan since then . This long history of clinical use provides valuable data on its safety and efficacy in human patients.

Clinical Applications

Clinical studies have explored the applications of adrenochrome guanylhydrazone in various medical contexts. In radiation therapy, the compound has been used to enhance the recovery from radiation-induced leukopenia in cancer patients . It has also been investigated for its ability to inhibit increases in chromosome aberrations in peripheral lymphocytes of patients with cervical carcinoma undergoing radiotherapy.
In cancer research, adrenochrome guanylhydrazone combined with cytochrome C has been found to augment natural killer cell activity in lung cancer treatments, potentially improving patient outcomes during radiotherapy. This finding suggests broader applications beyond its primary hemostatic and radioprotective roles.

Comparative Studies

Comparative studies have highlighted the advantages of adrenochrome guanylhydrazone over related compounds. The following table compares adrenochrome guanylhydrazone with similar compounds in terms of key properties:

CompoundHemostatic ActivityRadioprotectionStabilityToxicity
Adrenochrome guanylhydrazoneHighHighStableNegligible
AdrenochromeModerateLowUnstableLow
CarbazochromeModerateLowModerateLow
AminoguanidineNoneLowStableLow
This comparative analysis demonstrates the unique combination of beneficial properties that makes adrenochrome guanylhydrazone particularly valuable for clinical applications.

Biological Activities

Cellular Effects

At the cellular level, adrenochrome guanylhydrazone demonstrates significant effects on hematopoietic cells. In vitro studies have shown that the compound enhances the recovery of radiation-damaged hematopoietic progenitor cells, suggesting a direct effect on cellular repair mechanisms. The compound may also influence cell proliferation and differentiation pathways, contributing to its radioprotective effects.

Biochemical Pathways

Adrenochrome guanylhydrazone interacts with several biochemical pathways that contribute to its pharmacological effects. The compound is involved in the quinoid oxidation of adrenaline, leading to the formation of reactive quinones that can influence various cellular processes. These biochemical interactions underlie both its hemostatic and radioprotective properties.
Key biochemical pathways influenced by adrenochrome guanylhydrazone include:

  • Platelet activation and aggregation pathways

  • Free radical scavenging mechanisms

  • DNA repair pathways

  • Hematopoietic cell proliferation and differentiation

Therapeutic Applications

The therapeutic applications of adrenochrome guanylhydrazone extend beyond its primary hemostatic and radioprotective roles. The compound has been investigated for various clinical uses, including:

  • Management of bleeding disorders, particularly those associated with capillary fragility

  • Protection of patients undergoing radiation therapy for cancer

  • Treatment of radiation-induced leukopenia

  • Potential applications in other conditions characterized by oxidative stress or vascular fragility

Future Research Directions

Despite decades of research, many aspects of adrenochrome guanylhydrazone's properties and potential applications remain to be fully explored. Future research directions might include:

  • Development of novel derivatives with enhanced radioprotective properties

  • Investigation of potential applications in space medicine to protect astronauts from cosmic radiation

  • Exploration of synergistic effects with other radioprotective agents

  • Further elucidation of molecular mechanisms underlying its biological activities

  • Clinical trials to expand its approved therapeutic uses

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